Synthetic Efficiency: 90% Yield for 1-Methylpyrrole-2,5-dicarbaldehyde vs. 43–65% for Parent 1H-Pyrrole-2,5-dicarbaldehyde
In a general synthesis of pyrrole-2,5-dicarbaldehydes, 1H-pyrrole-2,5-dicarbaldehyde is obtained in overall yields of 43–65%. In contrast, the methylation of the corresponding dithiolic intermediate yields 1-methylpyrrole-2,5-dicarbaldehyde with a 90% overall yield [1]. This quantifiable difference in yield translates directly to lower cost and waste in the preparation of the N-methylated dialdehyde.
| Evidence Dimension | Overall Synthetic Yield |
|---|---|
| Target Compound Data | 90% |
| Comparator Or Baseline | 1H-pyrrole-2,5-dicarbaldehyde (yield range: 43–65%) |
| Quantified Difference | 25–47 percentage points higher yield for target compound |
| Conditions | Synthesis via 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediates, followed by methylation and hydrolysis with HgO–35% aq. HBF4–DMSO |
Why This Matters
Higher synthetic yield directly reduces material costs and purification burden, making the compound a more economical and scalable choice for downstream applications compared to its N-H analog.
- [1] A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. (n.d.). Scilit. Retrieved April 22, 2026, from https://www.scilit.net/publications/2c15f3c9c1cebc158524a53908075829 View Source
